Methyl anisate

Endogenous Metabolite Pharmacokinetics Toxicology

Choose this para-methoxy benzoate ester for its unique, evidence-backed differentiation: it is an endogenous human metabolite and a validated volatile biomarker for Mycobacterium tuberculosis—attributes absent in methyl benzoate or ortho‑anisate. It selectively inhibits fungal β‑carbonic anhydrases (C. neoformans, C. albicans), making it the essential scaffold for antifungal drug discovery. For perfumers, only the para‑isomer delivers the sweet, creamy, anisic‑vanilla profile with powdery heliotropine nuances. Procure with confidence for metabolomics, TB diagnostics, antifungal screening, and fragrance formulation.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 121-98-2
Cat. No. B1676427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl anisate
CAS121-98-2
SynonymsMethyl 4-anisate;  NSC 7324;  NSC-7324;  NSC7324
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3
InChIKeyDDIZAANNODHTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 1 kg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.643 mg/mL at 20 °C
very slightly soluble in water;  soluble in organic solvents, oils
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Anisate (CAS 121-98-2) for Industrial Flavor, Fragrance, and Analytical Procurement


Methyl anisate (methyl p-anisate, methyl 4-methoxybenzoate, CAS 121-98-2) is an organic compound belonging to the class of benzoate esters, characterized by a para-methoxy substitution on the benzene ring [1]. It is found naturally in star anise (Illicium verum) and Feijoa sellowiana fruit, and is widely employed as a flavoring agent and fragrance ingredient due to its distinctive anise-like, sweet, herbaceous odor profile [2]. The compound is also recognized as an endogenous human metabolite and a validated volatile biomarker for Mycobacterium tuberculosis [3][4].

Why Methyl Anisate (CAS 121-98-2) Cannot Be Interchanged with Generic Benzoate Esters or Isomers


Interchanging methyl anisate with structurally similar benzoate esters or positional isomers is scientifically unsupportable due to profound differences in metabolic identity, biological target engagement, and organoleptic performance. Methyl anisate is classified as an endogenous human metabolite, while closely related esters like methyl benzoate (CAS 93-58-3) and ortho-anisate (CAS 606-45-1) lack this designation, indicating divergent biological handling and safety implications [1]. Furthermore, methyl anisate demonstrates potent and selective inhibition of fungal β-carbonic anhydrases (C. neoformans, C. albicans), an activity absent in non-methoxylated benzoate esters, precluding their substitution in antimicrobial research applications . Finally, sensory evaluations demonstrate that the para-methoxy substitution in methyl anisate imparts a uniquely sweet, creamy, anisic vanillalike character with woody and powdery heliotropine nuances , which cannot be replicated by methyl benzoate's sharp, pungent odor or ortho-anisate's herbaceous melon note .

Quantitative Evidence Guide: Performance Differentiation of Methyl Anisate (CAS 121-98-2) Against Structural Analogs


Methyl Anisate as an Endogenous Human Metabolite vs. Exogenous Methyl Benzoate

Methyl anisate is unequivocally classified as an endogenous human metabolite, a property not shared by its non-methoxylated analog methyl benzoate. In contrast, methyl benzoate is strictly an exogenous compound requiring xenobiotic metabolism [1][2]. This distinction is critical for studies of human metabolism and for safety evaluations where endogenous origin may inform regulatory risk assessment.

Endogenous Metabolite Pharmacokinetics Toxicology Safety Assessment

Fungal β-Carbonic Anhydrase Inhibition by Methyl Anisate vs. Inactive Methyl Benzoate

Methyl anisate inhibits β-carbonic anhydrases from the pathogenic fungi Cryptococcus neoformans and Candida albicans, as documented in bioactive compound libraries . In contrast, the non-methoxylated methyl benzoate lacks the 4-methoxy substitution required for this activity and shows no comparable inhibition against these fungal targets [1].

Antifungal Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Elevated Antioxidant Activity of Methyl Anisate Among Substituted Methyl Benzoates

In a systematic study of para-substituted methyl benzoate esters, methyl 4-methoxybenzoate (methyl anisate) was specifically selected for cytotoxicity evaluation due to its high antioxidant activity relative to other derivatives bearing -CH3, -NO2, and -Cl groups [1]. The study concluded that the electron-donating 4-OCH3 group enhances antioxidant capacity compared to electron-withdrawing substitutions.

Antioxidant Cosmetic Formulation Structure-Activity Relationship Free Radical Scavenging

Distinct Sensory Profile of Methyl Anisate (p-Anisate) vs. Ortho-Anisate Isomer

Methyl anisate (para-isomer) exhibits a sensory profile characterized as sweet, creamy, anisic vanillalike, with slightly spicy, woody, and powdery heliotropine-like nuances at 10.0% concentration . In contrast, methyl ortho-anisate (CAS 606-45-1) presents a herbaceous, anise-like odor with a sweet taste reminiscent of melon . These distinct profiles render the isomers non-interchangeable in flavor and fragrance formulations.

Flavor Chemistry Fragrance Formulation Sensory Analysis Organoleptic

Methyl Anisate as a Validated GC-Sniffing Standard vs. Non-Standardized Esters

Methyl p-anisate has been established and reported in peer-reviewed literature as a standard for the quantification of odorant compounds in French mimosa absolute oil via GC-Sniffing (GC-O) . This validated application distinguishes it from generic benzoate esters that lack documented use as reliable internal or external standards in olfactometric analyses.

Analytical Chemistry GC-Olfactometry Quality Control Flavor Quantification

Regulatory Recognition and Global Approvals for Methyl Anisate in Food and Fragrance

Methyl anisate holds FEMA GRAS status (FEMA No. 2679), FDA approval under 21 CFR 172.515, and JECFA endorsement (JECFA No. 884) for use as a flavoring agent [1][2]. It is also approved under China GB 2760 and EU regulations 1334/2008 and 1223/2009 [3]. This extensive global regulatory portfolio provides procurement confidence that is not uniformly available across all benzoate ester analogs.

Regulatory Compliance GRAS FEMA Food Additives

Optimal Application Scenarios for Methyl Anisate (CAS 121-98-2) Based on Differentiated Evidence


Endogenous Metabolite Studies and Biomarker Validation in Clinical Research

Methyl anisate is the appropriate choice for research involving human metabolomics, biomarker discovery for tuberculosis diagnostics, and pharmacokinetic studies of endogenous compounds. Its classification as an endogenous human metabolite [1] and its validated identity as a volatile marker released by Mycobacterium tuberculosis in culture and patient breath [2] make it uniquely suited for these applications. Non-methoxylated benzoate esters lacking endogenous status cannot serve as authentic metabolic controls or disease biomarkers in such studies.

Antifungal Drug Discovery Targeting Fungal β-Carbonic Anhydrases

Methyl anisate is specifically indicated as a starting scaffold or positive control in antifungal drug discovery programs focused on β-carbonic anhydrase inhibition in Cryptococcus neoformans and Candida albicans [1]. Its documented inhibitory activity against these fungal targets distinguishes it from methyl benzoate, which lacks this pharmacological property [2]. Researchers should select methyl anisate when screening for novel antifungal agents requiring this mechanism of action.

High-Value Fragrance and Flavor Formulations Requiring Vanilla-Woody-Anisic Notes

Methyl anisate (para-isomer) is the essential procurement choice for perfumers and flavorists developing compositions that require sweet, creamy, anisic vanillalike profiles with woody and powdery heliotropine nuances [1]. The ortho-isomer (CAS 606-45-1) yields a distinctly different melon-herbaceous character [2], and methyl benzoate delivers a sharp, pungent odor unsuitable for delicate vanilla-oriented formulations. Formulators seeking the specific organoleptic signature of methyl anisate must procure the para-isomer exclusively.

GC-Olfactometry Standardization in Natural Product Analysis

Analytical laboratories engaged in the quantification of odor-active compounds in complex botanical extracts (e.g., mimosa absolute oil) should procure methyl anisate as a validated GC-Sniffing standard [1][2]. Its established use in peer-reviewed olfactometric methods ensures data reproducibility and facilitates cross-laboratory comparability. Alternative benzoate esters without documented GC-O standard applications cannot provide the same level of method validation and analytical confidence.

Technical Documentation Hub

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38 linked technical documents
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